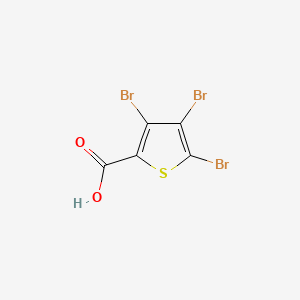

3,4,5-Tribromo-2-thenoic acid

Description

BenchChem offers high-quality 3,4,5-Tribromo-2-thenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Tribromo-2-thenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-tribromothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr3O2S/c6-1-2(7)4(8)11-3(1)5(9)10/h(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZRPOCNDKTQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1Br)Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967924 | |

| Record name | 3,4,5-Tribromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53317-05-8 | |

| Record name | 3,4,5-Tribromo-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53317-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Tribromo-2-thenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053317058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Tribromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-tribromo-2-thenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 3,4,5-Tribromo-2-thenoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the expected spectroscopic characteristics of 3,4,5-Tribromo-2-thenoic acid. As a heavily substituted thiophene derivative, understanding its spectral signature is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This document moves beyond a simple listing of data, offering insights into the underlying principles and experimental considerations for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Expected Spectroscopic Behavior

3,4,5-Tribromo-2-thenoic acid possesses a unique substitution pattern on the thiophene ring, which significantly influences its electronic environment and, consequently, its interaction with various spectroscopic techniques. The presence of three electron-withdrawing bromine atoms and a carboxylic acid group dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Chemical Structure:

Key Molecular Features:

-

Aromatic System: A substituted thiophene ring.

-

Functional Groups: Carboxylic acid, carbon-bromine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3,4,5-Tribromo-2-thenoic acid, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The structure of 3,4,5-Tribromo-2-thenoic acid contains only one proton directly attached to the thiophene ring, which is the carboxylic acid proton.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.0 - 14.0 | Singlet | 1H | -COOH |

Causality Behind the Prediction:

The acidic proton of a carboxylic acid typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum, generally between 10 and 13 ppm.[3][4] The exact chemical shift is dependent on concentration and the solvent used due to hydrogen bonding.[3][4] Given the electron-withdrawing nature of the three bromine atoms on the adjacent ring, the acidity of this proton is expected to be enhanced, potentially shifting it even further downfield. The absence of any neighboring protons results in a singlet multiplicity.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the five distinct carbon environments in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| 165 - 175 | C=O |

| 135 - 145 | C-COOH |

| 110 - 125 | C-Br |

| 105 - 120 | C-Br |

| 100 - 115 | C-Br |

Rationale for Predicted Shifts:

-

Carboxyl Carbon (C=O): Carboxyl carbons are characteristically found in the 165-185 ppm range.[3][4]

-

Ring Carbons: The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon bearing the carboxylic acid group (C2) is expected to be the most downfield of the ring carbons due to the deshielding effect of the carbonyl group. The three bromine-substituted carbons (C3, C4, C5) will appear in a relatively shielded region for aromatic carbons, but their exact positions are difficult to predict without experimental data. The significant electron-withdrawing effect of the bromine atoms will influence their chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 3,4,5-Tribromo-2-thenoic acid, the carboxylic acid group will produce the most prominent and diagnostic absorption bands.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1710-1760 | Strong | C=O stretch (carboxylic acid) |

| 1210-1320 | Medium | C-O stretch |

| 900-960 | Medium | O-H bend (out-of-plane) |

| 600-800 | Strong | C-Br stretch |

Interpretation of Key Vibrations:

-

O-H Stretch: The O-H stretch of a carboxylic acid is one of the most recognizable IR bands, appearing as a very broad absorption over a wide range due to strong hydrogen bonding.[3][4][5]

-

C=O Stretch: The carbonyl stretch of a carboxylic acid is a strong, sharp peak. Its position can be influenced by conjugation and hydrogen bonding. For a dimeric, conjugated carboxylic acid, this peak is expected around 1710 cm⁻¹.[3][4][5]

-

C-Br Stretches: The carbon-bromine bonds will give rise to strong absorptions in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 362, 364, 366, 368 | Molecular ion (M⁺) cluster due to bromine isotopes |

| 317, 319, 321, 323 | [M-COOH]⁺ fragment |

| 111, 113 | [C₄HBrS]⁺ fragment (indicative of a bromothiophene) |

Understanding the Isotopic Pattern:

A key feature in the mass spectrum of 3,4,5-Tribromo-2-thenoic acid will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. The presence of three bromine atoms will result in a characteristic M, M+2, M+4, M+6 pattern with relative intensities of approximately 1:3:3:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of three bromine atoms.

Fragmentation Pathway:

A likely primary fragmentation pathway is the loss of the carboxylic acid group (a mass of 45 Da) to form a stable tribromothienyl cation. Further fragmentation of the thiophene ring is also possible.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy Workflow

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

IR Spectroscopy Workflow

Caption: Workflow for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry Workflow (Electron Ionization)

Caption: General workflow for obtaining a mass spectrum via electron ionization.

Conclusion

The spectroscopic characterization of 3,4,5-Tribromo-2-thenoic acid is a multi-faceted process that relies on the complementary information provided by NMR, IR, and MS. While this guide presents predicted data based on established chemical principles, experimental verification is paramount. The unique structural features of this molecule, particularly the heavy bromination, provide distinct spectral signatures that, when properly interpreted, can unequivocally confirm its identity and purity. This guide serves as a foundational resource for researchers embarking on the synthesis, analysis, or application of this and structurally related compounds.

References

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

Sources

The Enduring Legacy of Bromine on the Thiophene Ring: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical synthesis of polybrominated thiophenes. Eschewing a rigid template, this document is structured to narrate the scientific journey from the initial, often serendipitous, discoveries to the development of highly controlled, regioselective synthetic methodologies. We will delve into the pioneering work that established the foundations of thiophene chemistry and trace the evolution of bromination techniques, offering field-proven insights into the causality behind experimental choices. This guide is designed to be a self-validating system, with detailed, step-by-step protocols for key syntheses, quantitative data summarized for clarity, and mechanistic pathways visualized through diagrams. All technical claims are grounded in authoritative sources, with comprehensive in-text citations and a complete reference list to ensure scientific integrity.

The Dawn of Thiophene Chemistry: A Serendipitous Discovery

Through meticulous work, Meyer isolated this sulfur-containing heterocycle and named it "thiophene," a name derived from the Greek words "theion" (sulfur) and "phaino" (to show or appear).[1] This discovery opened the door to a new class of aromatic compounds and underscored the critical importance of purity in chemical research.

Early Forays into Bromination: Unraveling the Reactivity of the Thiophene Ring

Following the discovery of thiophene, early pioneers, including Meyer himself, began to explore its chemical reactivity. It was quickly established that thiophene undergoes electrophilic substitution reactions, such as halogenation, with greater facility than benzene.[2] The electron-rich nature of the five-membered ring, with the sulfur atom's lone pairs participating in the aromatic sextet, makes it highly susceptible to attack by electrophiles.

The initial bromination of thiophene was often a vigorous reaction, leading to a mixture of polybrominated products. The primary challenge for early chemists was to control the degree and regioselectivity of bromination. The α-positions (2- and 5-positions) of the thiophene ring are significantly more reactive than the β-positions (3- and 4-positions), a fact that would be rationalized later through a deeper understanding of electronic effects and reaction mechanisms.

The Advent of Polybrominated Thiophenes

The synthesis of fully brominated thiophene, 2,3,4,5-tetrabromothiophene , was achieved through the direct and exhaustive bromination of thiophene.[3] Early methods involved treating thiophene with an excess of bromine, often without a solvent or in a non-polar solvent like carbon disulfide.

The preparation of 2,3,5-tribromothiophene was a crucial development, as this compound would later serve as a key intermediate for the synthesis of 3-substituted thiophenes. An early and notable method for its synthesis was reported by Troyanowsky, which involved the bromination of thiophene in chloroform.[4] This procedure, however, was known to be hazardous on a larger scale due to the potential for a vigorous reaction between chloroform and the basic workup conditions.[5]

The synthesis of 2,5-dibromothiophene could be achieved with greater control by using a stoichiometric amount of a brominating agent.[6] This isomer became a particularly important building block for the synthesis of conjugated polymers.

The regioselective synthesis of other isomers, such as 3,4-dibromothiophene , proved to be more challenging and often required multi-step strategies involving the selective removal of α-bromine atoms from more highly brominated precursors. A common approach involved the reduction of 2,3,4,5-tetrabromothiophene with zinc dust in acetic acid.[7]

The Evolution of Synthetic Methodologies: Towards Precision and Control

The mid-20th century saw significant advancements in synthetic organic chemistry, which were readily applied to the synthesis of polybrominated thiophenes. The focus shifted from exhaustive halogenation to the development of milder, more selective, and higher-yielding methods.

The Rise of N-Bromosuccinimide (NBS)

The introduction of N-bromosuccinimide (NBS) as a brominating agent revolutionized the synthesis of brominated thiophenes. NBS provides a source of electrophilic bromine under milder conditions than elemental bromine, allowing for greater control over the reaction. The use of NBS in solvents like acetic acid or tetrahydrofuran (THF) became a standard method for the regioselective monobromination and dibromination of thiophenes.[6][8]

Directed Lithiation and Halogen Dance Reactions

The development of organolithium chemistry provided a powerful tool for the regioselective synthesis of polybrominated thiophenes. Directed lithiation, using reagents like n-butyllithium (n-BuLi), allows for the specific deprotonation of the thiophene ring at a desired position, followed by quenching with a bromine source. This strategy enables the synthesis of isomers that are difficult to obtain through direct electrophilic substitution.

Furthermore, the phenomenon of "halogen dance" reactions, where a halogen atom migrates to a different position on the thiophene ring under the influence of a strong base, provided another avenue for the synthesis of specific isomers.

Modern Synthetic Protocols: A Practical Guide

This section provides detailed, step-by-step protocols for the synthesis of key polybrominated thiophenes. These methods are based on established and reliable procedures from the literature.

Synthesis of 2,5-Dibromothiophene

This protocol describes the direct bromination of thiophene using N-bromosuccinimide.

Materials:

-

Thiophene

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene (1.0 eq) in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add NBS (2.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain 2,5-dibromothiophene as a colorless to pale yellow liquid.

Synthesis of 2,3,5-Tribromothiophene

This protocol is a modification of the Troyanowsky method, emphasizing safety precautions.

Materials:

-

Thiophene

-

Bromine

-

Chloroform

-

Ethanol

-

Potassium hydroxide

-

Deionized water

-

Sodium bicarbonate solution (saturated)

-

Anhydrous calcium chloride

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Bromine is highly corrosive and toxic.

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve thiophene (1.0 eq) in chloroform.

-

Cool the flask in an ice-water bath.

-

Slowly add bromine (3.1 eq) dropwise from the dropping funnel to the stirred solution. Control the rate of addition to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.

-

Carefully add a saturated solution of sodium bicarbonate to neutralize the evolved HBr.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the chloroform by distillation.

-

To the crude product, add a solution of potassium hydroxide in ethanol and reflux the mixture for 6 hours.

-

Pour the reaction mixture into a large volume of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with water, dry over anhydrous calcium chloride, and remove the solvent under reduced pressure.

-

Purify the resulting 2,3,5-tribromothiophene by vacuum distillation.[4]

Synthesis of 2,3,4,5-Tetrabromothiophene

This protocol describes the exhaustive bromination of thiophene.

Materials:

-

Thiophene

-

Bromine

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Caution: This reaction involves a large excess of bromine and should be conducted with extreme care in a well-ventilated fume hood.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place thiophene (1.0 eq).

-

Slowly and carefully add an excess of bromine (at least 4.5 eq) to the thiophene.

-

The reaction is exothermic. If necessary, cool the flask in a water bath to control the reaction rate.

-

Once the initial reaction subsides, heat the mixture to reflux for several hours until the evolution of HBr ceases.

-

Cool the reaction mixture and carefully pour it into a large beaker of water containing sodium bisulfite to destroy the excess bromine.

-

The solid product will precipitate. Collect the solid by filtration and wash it thoroughly with water.

-

Recrystallize the crude 2,3,4,5-tetrabromothiophene from a suitable solvent (e.g., ethanol or acetic acid) to obtain a purified product.[3]

Mechanistic Insights: The Basis of Regioselectivity

The bromination of thiophene proceeds via an electrophilic aromatic substitution mechanism. The high reactivity of the α-positions is attributed to the greater stabilization of the cationic intermediate (the σ-complex or arenium ion) formed upon electrophilic attack at these positions.

Figure 1: Simplified representation of the relative stability of the σ-complexes formed during the electrophilic bromination of thiophene at the α and β positions.

The σ-complex resulting from attack at the α-position can be described by three resonance structures, with the positive charge delocalized over the sulfur atom and two carbon atoms. In contrast, the σ-complex from β-attack has only two significant resonance contributors, and the positive charge is not as effectively delocalized onto the sulfur atom. This difference in stability leads to a strong kinetic preference for substitution at the α-positions.

Applications in Drug Discovery and Development

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to act as a bioisostere for the benzene ring, often leading to improved pharmacological properties.[1][9] Polybrominated thiophenes serve as versatile intermediates in the synthesis of a wide range of biologically active molecules.

The bromine atoms on the thiophene ring can be readily displaced or transformed through various cross-coupling reactions (e.g., Suzuki, Stille, Kumada couplings), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Table 1: Examples of Drugs Containing a Thiophene Moiety and the Role of Brominated Precursors

| Drug Class | Example Drug | Role of Brominated Thiophene Precursor |

| Antiplatelet Agent | Clopidogrel | The thienopyridine core is often synthesized from brominated thiophene starting materials. |

| Antibiotic | Ticarcillin | The thiophene ring serves as a bioisostere for the phenyl group in earlier penicillins, and its synthesis can involve brominated thiophene intermediates.[1] |

| Antipsychotic | Olanzapine | The thieno[b][4][10]benzodiazepine core can be constructed using functionalized thiophenes derived from brominated precursors. |

| Anti-inflammatory | Tenoxicam | A non-steroidal anti-inflammatory drug (NSAID) whose synthesis involves the construction of a thieno[2,3-e][4][11]thiazine ring system, often starting from functionalized thiophenes. |

Conclusion

The journey of polybrominated thiophenes, from their origins in the serendipitous discovery of thiophene to their current status as indispensable building blocks in modern chemistry, is a testament to the continuous evolution of synthetic methodology. The early, often challenging, syntheses have given way to highly controlled and regioselective methods, enabling chemists to precisely tailor the structure of these versatile compounds. As our understanding of their reactivity and applications continues to grow, polybrominated thiophenes are poised to remain at the forefront of innovation in drug discovery, materials science, and beyond.

References

- Troyanowsky, C. (Year). Title of Work. Journal Name, Volume(Issue), pages.

- Meyer, V. (1882). Ueber den Begleiter des Benzols im Steinkohlenteer. Berichte der deutschen chemischen Gesellschaft, 15(2), 2641-2645.

-

Thiophene: Bromination & Reduction. (2023, October 21). StudySmarter. [Link]

- Electrochemical Bromination of Substituted Thiophenes in Batch and Continuous Flow. (n.d.). Wiley Online Library.

- Process for preparing thiophene derivatives. (1989).

-

Thakur, S., Kumar, D., Jaiswal, S., Goel, K. K., Rawat, P., Srivastava, V., Dhiman, S., Jadhav, H. R., & Dwivedi, A. R. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 22-54. [Link]

- Thirasart, N. (n.d.). Synthesis of beta-substituted 2,5-dibromothiophenes and their s,s-dioxides.

-

An Extremely Quick Procedure for 2,3,5-Tribromothiophene. (2006, December 6). Taylor & Francis Online. [Link]

-

The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

2,3,5-Tribromothiophene 3141-24-0 wiki. (n.d.). Molbase. [Link]

-

Thiophene, Tetrabromo- Supplier & Manufacturer China | Properties, Applications, Safety Data. (n.d.). Quinoline. [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2023). Journal of Medicinal Chemistry. [Link]

-

Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. (2017, January 7). PMC - NIH. [Link]

-

Thiophene: Bromination & Reduction. (2023, October 21). StudySmarter. [Link]

-

Synthesis of multisubstituted thiophenes from bromonitromethane or α‐bromoacetophenone with Na2S ⋅ 9H2O. (n.d.). ResearchGate. [Link]

-

Electrophilic substitution of thiophene. (2020, April 7). YouTube. [Link]

- Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system. (n.d.).

-

Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers. (2022, January 5). ResearchGate. [Link]

-

Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (n.d.). Semantic Scholar. [Link]

-

Tetrahydrothiophene. (n.d.). Organic Syntheses Procedure. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). PMC. [Link]

- Method for Controlling Bromination of Thiophene Derivatives. (n.d.).

- A method of controlling the bromination of thiophene derivatives. (n.d.).

-

Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. (2022, August 4). PharmiWeb.com. [Link]

-

Synthesis of Thienothiophenes. (n.d.). Encyclopedia.pub. [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). ResearchGate. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies. [Link]

-

Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.). ResearchGate. [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). Semantic Scholar. [Link]

-

Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

A novel method for the bromination of thiophenes. (n.d.). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Thiophene, Tetrabromo- Supplier & Manufacturer China | Properties, Applications, Safety Data [quinoline-thiophene.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tandfonline.com [tandfonline.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. cognizancejournal.com [cognizancejournal.com]

- 10. US4889940A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

5-Fluoro-2-oxindole: A Linchpin in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-oxindole, a fluorinated heterocyclic building block, has emerged as a cornerstone in medicinal chemistry and pharmaceutical research.[1] Its strategic importance lies in its role as a versatile scaffold for the synthesis of a multitude of biologically active molecules. The incorporation of a fluorine atom at the 5-position of the oxindole ring is a key structural feature that often enhances the pharmacological profile of the resulting compounds by modulating factors such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 5-Fluoro-2-oxindole, with a particular focus on its application in the development of targeted therapeutics.

Chemical Identity and Physicochemical Properties

5-Fluoro-2-oxindole, also known by its synonyms 5-Fluoro-2-indolinone and 5-Fluoro-1,3-dihydro-2H-indol-2-one, is a white to pale yellow crystalline powder at room temperature.[2][3] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 56341-41-4 | [2][4][5] |

| Molecular Formula | C₈H₆FNO | [2][5] |

| Molecular Weight | 151.14 g/mol | [2][5] |

| IUPAC Name | 5-fluoro-1,3-dihydroindol-2-one | [6] |

| Melting Point | 143-147 °C | [2] |

| Boiling Point | 307.2 °C at 760 mmHg (predicted) | [2] |

| Density | 1.311 g/cm³ (predicted) | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents. Slightly soluble in chloroform and methanol. | [2] |

| Appearance | White to pale yellow solid powder. | [2] |

Molecular Structure and Spectroscopic Profile

The molecular structure of 5-Fluoro-2-oxindole consists of a bicyclic system where a benzene ring is fused to a five-membered lactam (a cyclic amide) ring. The fluorine atom is substituted at the 5-position of the benzene ring, and a carbonyl group is present at the 2-position of the lactam ring.

Diagram 1: Chemical Structure of 5-Fluoro-2-oxindole

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 10.36 (s, 1H, NH-indole), 7.08-7.10 (m, 1H, aryl-7-H), 6.96-7.01(m, 1H, aryl-4-H), 6.76-6.79 (m, 1H, aryl-6-H), 3.49 (s, 2H, 3-CH₂).[7]

-

IR (ATR): An ATR-IR spectrum is available and can be accessed for detailed vibrational mode analysis.[6][8] The spectrum would be expected to show characteristic peaks for the N-H stretch, C=O stretch of the lactam, and C-F stretch.

Synthesis of 5-Fluoro-2-oxindole

A common and efficient method for the synthesis of 5-Fluoro-2-oxindole starts from 4-fluoroaniline.[2][7] The synthetic pathway involves the following key steps:

-

Formation of 4-fluoroisonitrosoacetanilide: 4-fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride.[2][7]

-

Cyclization to 5-fluoroisatin: The resulting 4-fluoroisonitrosoacetanilide undergoes cyclization in the presence of a strong acid, such as concentrated sulfuric acid, to form 5-fluoroisatin.[2][7]

-

Reduction to 5-Fluoro-2-oxindole: 5-fluoroisatin is then reduced to 5-Fluoro-2-oxindole. A commonly employed method for this step is the Wolff-Kishner-Huang Minlon reduction, which utilizes hydrazine hydrate.[2][7]

Diagram 2: Synthetic Pathway to 5-Fluoro-2-oxindole

Chemical Reactivity and Key Reactions

The reactivity of 5-Fluoro-2-oxindole is primarily centered around the active methylene group at the 3-position and the secondary amine of the lactam. The electron-withdrawing nature of the adjacent carbonyl group makes the protons on the C3 carbon acidic and thus susceptible to deprotonation by a base. This reactivity is harnessed in several important synthetic transformations.

Knoevenagel Condensation

A key reaction of 5-Fluoro-2-oxindole is the Knoevenagel condensation, which involves the reaction of the active methylene group with an aldehyde or ketone in the presence of a base.[11] This reaction is fundamental to the synthesis of a wide range of derivatives, including the anticancer drug Sunitinib.[12][13]

Experimental Protocol: General Procedure for Knoevenagel Condensation

The following is a generalized protocol for the Knoevenagel condensation of 5-Fluoro-2-oxindole with a substituted aromatic aldehyde, as adapted from the synthesis of α-glucosidase inhibitors.[9][10]

-

Reactant Preparation: In a suitable reaction vessel, dissolve 5-Fluoro-2-oxindole (1.0 equivalent) and the desired substituted aromatic aldehyde (1.5 equivalents) in ethanol.

-

Addition of Base: To the stirred solution, add a base such as potassium hydroxide (KOH) (6.0 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for approximately 3 hours.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the product is typically isolated by filtration and purified by recrystallization or column chromatography.

Diagram 3: Knoevenagel Condensation Workflow

Applications in Drug Development

5-Fluoro-2-oxindole is a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly in the fields of oncology and metabolic diseases.[1]

Synthesis of Sunitinib

Perhaps the most prominent application of 5-Fluoro-2-oxindole is as a key starting material for the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[12][13][14] Sunitinib is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The synthesis involves a Knoevenagel condensation between 5-Fluoro-2-oxindole and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid-(2-diethylaminoethyl)amide.[12][13]

Development of Novel Bioactive Agents

The versatile scaffold of 5-Fluoro-2-oxindole has been extensively utilized to develop novel therapeutic agents:

-

Anticancer Agents: Researchers have synthesized various derivatives of 5-Fluoro-2-oxindole that exhibit significant antitumor activity.[11] Some of these compounds have shown potent inhibition of cancer cell proliferation and are being investigated as potential new cancer therapeutics.[11] The mechanism of action of many of these Sunitinib analogues is through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[11]

-

α-Glucosidase Inhibitors: A series of 5-fluoro-2-oxindole derivatives have been synthesized and shown to be potent inhibitors of α-glucosidase.[9][10] These compounds have the potential to be developed into drugs for the management of type 2 diabetes by controlling postprandial hyperglycemia.[9][10]

Diagram 4: VEGFR-2 Signaling Pathway

Caption: A simplified diagram of the VEGFR-2 signaling pathway, a key target for Sunitinib and its analogues.[15][16][17]

Conclusion

5-Fluoro-2-oxindole is a molecule of significant interest to the drug development community. Its unique chemical structure, characterized by the presence of a fluorine atom and an active methylene group, provides a versatile platform for the synthesis of a diverse range of bioactive compounds. Its established role in the synthesis of the blockbuster drug Sunitinib underscores its importance. Ongoing research continues to explore the potential of 5-Fluoro-2-oxindole derivatives in various therapeutic areas, making it a compound of enduring relevance in the quest for novel and effective medicines.

References

-

Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... - ResearchGate. (URL: [Link])

-

Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... - ResearchGate. (URL: [Link])

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (URL: [Link])

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. (URL: [Link])

-

5-Fluoro-2-oxindole - Optional[ATR-IR] - Spectrum - SpectraBase. (URL: [Link])

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - Frontiers. (URL: [Link])

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC - NIH. (URL: [Link])

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J. (URL: [Link])

-

VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. (URL: [Link])

- US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google P

-

5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO - PubChem. (URL: [Link])

-

SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds. (URL: [Link])

- WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google P

-

Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed. (URL: [Link])

-

A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (URL: [Link])

-

Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. (URL: [Link])

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pharmaceutical Intermediate - 5-Fluoro-2-oxindole_Chemicalbook [chemicalbook.com]

- 3. 5-Fluoro-2-oxindole | 56341-41-4 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 9. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 12. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 13. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 17. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

reactivity of the carboxylic acid group in polyhalogenated thiophenes

An In-depth Technical Guide: Navigating the Reactivity of the Carboxylic Acid Group in Polyhalogenated Thiophenes for Advanced Synthesis and Drug Discovery

Introduction

Polyhalogenated thiophenes are a class of heterocyclic compounds that have garnered significant attention as versatile building blocks in medicinal chemistry and materials science.[1] Their rigid scaffold and the specific electronic properties imparted by halogen substituents make them privileged structures in the design of novel therapeutics, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs.[1] The carboxylic acid functional group, when appended to this halogen-rich core, serves as a critical handle for synthetic diversification, enabling the construction of amides, esters, and other derivatives essential for modulating biological activity and physicochemical properties.

This guide provides an in-depth exploration of the reactivity of the carboxylic acid group on polyhalogenated thiophene rings. Moving beyond simple procedural lists, we will delve into the underlying principles that govern these transformations, focusing on how the nature, number, and position of halogen atoms dictate the choice of reagents and reaction conditions. This analysis is grounded in field-proven insights to empower researchers and drug development professionals to make informed, causality-driven decisions in their synthetic campaigns.

Section 1: The Electronic and Steric Landscape of Polyhalogenated Thiophenecarboxylic Acids

The reactivity of a carboxylic acid is fundamentally tied to the acidity of its proton and the electrophilicity of its carbonyl carbon. In polyhalogenated thiophenes, these properties are profoundly influenced by the strong electronic and steric effects of the halogen substituents.

Electronic Effects: Halogens exert a dual electronic influence: a powerful electron-withdrawing inductive effect (-I) and a weaker, distance-dependent electron-donating resonance effect (+R).[2]

-

Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the thiophene ring. This effect is cumulative; the more halogens present, the more electron-deficient the ring becomes. This has two major consequences for the carboxylic acid group:

-

Increased Acidity: The strong -I effect stabilizes the resulting carboxylate anion upon deprotonation, making the carboxylic acid more acidic than its non-halogenated counterpart. This facilitates reactions that begin with deprotonation, such as Sₙ2 esterifications.

-

Enhanced Carbonyl Electrophilicity: By withdrawing electron density, the halogens make the carbonyl carbon more electron-poor and thus more susceptible to nucleophilic attack. This can facilitate reactions like esterification and amidation.

-

-

Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the thiophene π-system. This effect is most significant for fluorine and diminishes down the group (F > Cl > Br > I). However, in polyhalogenated systems, the powerful inductive effect generally dominates, rendering the overall system electron-poor.

Steric Hindrance: The physical size of the halogen atoms (I > Br > Cl > F) can sterically hinder access to the carboxylic acid group, particularly when the halogens are in positions adjacent to it (e.g., the 3-position for a 2-thiophenecarboxylic acid). This steric congestion can slow down reaction rates and may necessitate more forcing conditions or less bulky reagents. Computational studies have shown that the conformation of the carboxylic acid group relative to the thiophene ring and its potential for internal hydrogen bonding can also significantly impact reactivity.[3]

Section 2: Key Transformations of the Carboxylic Acid Group

The carboxylic acid on a polyhalogenated thiophene is a versatile functional group that can be converted into a wide array of other functionalities. The following sections detail the most critical transformations, explaining the strategic choices behind each protocol.

Acyl Halide Formation: The Gateway to Activated Derivatives

Direct conversion of a carboxylic acid to an ester or amide can be slow, especially with unreactive nucleophiles. Activating the carboxylic acid by converting it to a more reactive acyl halide is a common and highly effective strategy. Thionyl chloride (SOCl₂) is frequently employed for this purpose due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).

This activation step is often the first in a two-step sequence for synthesizing amides and esters, providing a reliable pathway when direct methods fail or are inefficient.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 4-bromo-3-methyl-2-thiophenecarboxylic acid (1.0 eq).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq), often with a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (typically around 80 °C) and maintain for 2-4 hours, or until gas evolution ceases.

-

Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation).

-

Purification: The resulting crude acid chloride is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.[4]

Caption: General workflow for acyl chloride formation.

Amidation: Building Blocks for Bioactive Molecules

The amide bond is a cornerstone of medicinal chemistry. For polyhalogenated thiophenes, amidation is typically achieved either via the two-step acyl chloride method or through direct condensation using coupling reagents.

-

Two-Step Method: Reacting the acyl chloride (from Section 2.1) with a primary or secondary amine is highly reliable. The reaction is usually fast and efficient, often run at low temperatures in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

-

Direct Amidation: This method avoids the isolation of the acyl chloride. Catalysts like titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines, often in a high-boiling solvent like pyridine at elevated temperatures.[5] This approach is powerful but may have limitations with sterically hindered substrates.

-

Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the polyhalogenated thiophenecarboxylic acid (1.0 eq) in anhydrous pyridine.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add TiCl₄ (1.5 eq) dropwise. The formation of a salt is often observed.

-

Nucleophile Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 85 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Esterification: Modulating Physicochemical Properties

Esterification is used to mask the acidic proton, improve cell permeability, and modify the solubility of a drug candidate. The two primary methods are Fischer esterification and carboxylate alkylation.

-

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an excess of an alcohol.[6][7] To drive the reaction to completion, water must be removed as it is formed, often by using a Dean-Stark apparatus or by using the alcohol as both reactant and solvent.[7] The strong electron-withdrawing nature of the halogens enhances the carbonyl carbon's electrophilicity, making this reaction generally efficient for these substrates.

-

Sₙ2 Alkylation: This involves deprotonating the carboxylic acid with a non-nucleophilic base (e.g., NaH, K₂CO₃) to form the carboxylate salt, which then acts as a nucleophile to displace a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction.[6] This method is excellent for simple, unhindered alkyl esters.

-

Setup: Combine the polyhalogenated thiophenecarboxylic acid (1.0 eq), a large excess of the desired alcohol (e.g., methanol, ethanol), and a catalytic amount of a strong acid (e.g., H₂SO₄, 2-5 mol%) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting ester by column chromatography or distillation.

Caption: Reversible mechanism of Fischer esterification.

Reduction to Primary Alcohols

Reducing the carboxylic acid to a primary alcohol (R-COOH → R-CH₂OH) provides a different synthetic handle for further elaboration. This transformation requires powerful reducing agents, as carboxylic acids are relatively resistant to reduction.

-

Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for this purpose.[8][9] It readily reduces carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous ether solvent (e.g., THF, diethyl ether) and requires a subsequent acidic workup to protonate the intermediate alkoxide. A key consideration with polyhalogenated thiophenes is the potential for reductive dehalogenation, especially for iodo- and bromo-substituents. Careful temperature control can sometimes mitigate this side reaction.

-

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another powerful reagent that can reduce carboxylic acids.[10] It is generally considered more chemoselective than LiAlH₄ and may be preferred if other reducible functional groups are present.

-

Setup: In an oven-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve the polyhalogenated thiophenecarboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the starting material is consumed (monitor by TLC).

-

Quenching (Fieser method): Cool the reaction back to 0 °C. Quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure generates a granular precipitate that is easy to filter.

-

Workup: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude alcohol by column chromatography.

Decarboxylation: Strategic Removal of the Carboxyl Group

Decarboxylation is the removal of the carboxylic acid group as CO₂. While not a functional group interconversion, it is a crucial reaction for accessing polyhalogenated thiophenes that are otherwise difficult to synthesize. This reaction is often facilitated by heat and can sometimes occur as an unintended side reaction under harsh conditions. For instance, attempts to brominate 3-methylthiophene-2-carboxylic acid can lead to a bromination/decarboxylation sequence.[4] The presence of an electron-withdrawing group or a carbonyl at the beta-position can significantly facilitate decarboxylation through a cyclic transition state.[11]

Section 3: Data Summary and Comparative Analysis

The choice of methodology depends heavily on the specific halogenation pattern and the desired derivative. The following table summarizes typical conditions and provides expert insights for the key transformations discussed.

| Transformation | Reagent(s) | Solvent | Temp. | Key Considerations & Insights |

| Acyl Halide Formation | SOCl₂, cat. DMF | Neat or CH₂Cl₂ | Reflux | Highly reliable activation method. DMF catalysis accelerates the reaction. Product is moisture-sensitive.[12] |

| Amidation (from Acid) | Amine, TiCl₄ | Pyridine | 85 °C | Good for direct conversion, but requires high temperatures. Steric hindrance can lower yields.[5] |

| Amidation (from Acyl Chloride) | Amine, Et₃N | CH₂Cl₂, THF | 0 °C to RT | Generally high-yielding and clean. Preferred for sensitive or sterically hindered amines. |

| Fischer Esterification | Alcohol (excess), H₂SO₄ | Alcohol | Reflux | Equilibrium-driven; requires removal of water or large excess of alcohol for high conversion.[7] |

| Sₙ2 Esterification | Alkyl Halide, K₂CO₃ | DMF, Acetone | RT to 60 °C | Excellent for primary alkyl halides. Avoids acidic conditions. Base strength is key.[6] |

| Reduction | LiAlH₄ | THF, Et₂O | 0 °C to RT | Powerful but can cause dehalogenation (I, Br). Careful temperature control is crucial.[9] |

| Decarboxylation | Heat, sometimes Cu catalyst | High-boiling solvent | >150 °C | Can be a desired reaction or an unwanted side product, especially with electron-withdrawing groups.[4] |

Conclusion

The carboxylic acid group on a polyhalogenated thiophene ring is a synthetically powerful functional group, but its reactivity is intricately linked to the electronic and steric environment created by the halogen substituents. The strong inductive effects of halogens generally activate the carboxyl group toward nucleophilic attack and increase its acidity, facilitating a range of classical transformations. However, steric hindrance and the potential for side reactions like dehalogenation or decarboxylation require careful consideration and protocol optimization. By understanding the causality behind experimental choices—from activating the acid to selecting the right reducing agent—researchers can effectively leverage these halogenated building blocks to construct complex molecules for drug discovery and materials science.

References

-

Chaika, N. A., Shvydenko, K. V., Shvydenko, T. I., & Kostyuk, A. N. (2023). SYNTHESIS OF FUNCTIONALIZED POLYHALOGENATED THIOPHENE DERIVATIVES. Chemistry of Heterocyclic Compounds, 59(6/7). [Link]

-

ResearchGate. (2025). Synthesis of functionalized polyhalogenated thiophene derivatives. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. [Link]

-

Polythiophene synthesis via halogen dance. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Synergistic effects of halogen bond and π–π interactions in thiophene-based building blocks. (n.d.). RSC Publishing. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). PMC - NIH. [Link]

-

Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. (n.d.). ResearchGate. [Link]

-

Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. (2025). ACS Publications. [Link]

-

Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. (2010). Journal of Molecular Graphics and Modelling, 28(6), 540-547. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

-

Britannica. (n.d.). Carboxylic acid - Reduction, Reactivity, Synthesis. [Link]

-

YouTube. (2018). Reduction of carboxylic acids. [Link]

-

THIOPHENE AND ITS DERIVATIVES. (n.d.). [Link]

-

Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

-

Wikipedia. (n.d.). Thiophene. [Link]

-

ResearchGate. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

-

ResearchGate. (n.d.). Reduction and Desulfurization of Thiophene Compounds. [Link]

-

The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. (2023). NIH. [Link]

-

Design Strategies and Synthesis of Thiophene-based Organic Materials. (2019). Carnegie Mellon University. [Link]

-

ResearchGate. (2025). (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

-

ResearchGate. (2025). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. [Link]

-

Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. (2019). PubMed. [Link]

-

YouTube. (2019). 08.08 Esterification of Carboxylic Acids. [Link]

-

Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions. (n.d.). MDPI. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). [Link]

-

ResearchGate. (2024). TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC - PubMed Central. [Link]

-

Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]

- Method for esterification of carboxylic or polycarboxylic acid in the presence of supercritical fluids and catalysts therefor. (n.d.).

-

A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C). (n.d.). Organic Chemistry Portal. [Link]

-

Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

-

Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

-

Khan Academy. (2014). Decarboxylation. [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. [Link]

-

ResearchGate. (n.d.). The state-of-the-art of amidation of carboxylic acids. [Link]

-

A Thioether-Catalyzed Cross-Coupling Reaction of Allyl Halides and Arylboronic Acids. (n.d.). [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

Navigating the Landscape of Electrophilic Substitution on Tribromothiophene Derivatives: A Technical Guide for the Synthetic Chemist

Abstract

This technical guide provides an in-depth exploration of the electrophilic substitution reactions of tribromothiophene derivatives, compounds of significant interest in the development of advanced materials and pharmaceuticals. The presence of three bromine atoms on the thiophene ring profoundly influences its reactivity, presenting unique challenges and opportunities for synthetic chemists. This document elucidates the underlying principles governing the regioselectivity of these reactions and offers a critical analysis of experimental conditions. By synthesizing established literature and expert insights, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively navigate the synthetic utility of these highly functionalized heterocyclic building blocks.

Introduction: The Thiophene Nucleus Under Halogen's Influence

The thiophene ring, an electron-rich aromatic heterocycle, is a privileged scaffold in a myriad of applications. Its propensity to undergo electrophilic aromatic substitution (EAS) is a cornerstone of its synthetic versatility. Typically, electrophilic attack on an unsubstituted thiophene ring preferentially occurs at the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting cationic intermediate, the σ-complex or arenium ion. Attack at the 2-position allows for the positive charge to be delocalized over three atoms, including the sulfur atom, whereas attack at the 3-position only permits delocalization over two carbon atoms.

The introduction of halogen substituents, specifically bromine, dramatically alters this reactivity landscape. Bromine atoms exert a dual electronic effect: a deactivating inductive effect (-I) that withdraws electron density from the ring, and a weakly activating resonance effect (+R) where the lone pairs on the bromine can be donated to the ring. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack. Consequently, tribrominated thiophenes are significantly less reactive than their non-halogenated counterparts, often necessitating more forcing reaction conditions to achieve substitution.

This guide will focus on the two most common tribromothiophene isomers: 2,3,5-tribromothiophene and 2,3,4-tribromothiophene, examining how the specific arrangement of the bromine atoms dictates the outcome of electrophilic substitution reactions.

Starting Materials: Synthesis of Tribromothiophene Precursors

A reliable and scalable synthesis of the tribromothiophene starting materials is paramount for any subsequent functionalization studies.

Synthesis of 2,3,5-Tribromothiophene

The most direct route to 2,3,5-tribromothiophene is through the exhaustive bromination of thiophene. This reaction proceeds by the sequential substitution of the hydrogen atoms on the thiophene ring with bromine.

Reaction Principle: Thiophene reacts with an excess of bromine, typically in a suitable solvent, to yield the tribrominated product. The reaction is an electrophilic aromatic substitution where elemental bromine is the electrophile.

Typical Experimental Protocol: A common procedure involves the dropwise addition of at least three molar equivalents of bromine to a solution of thiophene in a solvent like chloroform or acetic acid.[1][2] The reaction is often performed at low temperatures to control its exothermicity and can take several hours to reach completion.[2] Post-reaction workup typically involves quenching the excess bromine with a reducing agent (e.g., sodium bisulfite or sodium hydroxide solution) followed by extraction and purification of the product, usually by distillation or recrystallization.[2]

Electrophilic Substitution Reactions of 2,3,5-Tribromothiophene

In 2,3,5-tribromothiophene, three of the four positions on the thiophene ring are occupied by bromine atoms. The sole remaining position for electrophilic attack is the C4 position. The bromine atoms at C2, C3, and C5 collectively exert a strong deactivating effect on this position, making electrophilic substitution challenging.

Nitration

The introduction of a nitro group onto the thiophene ring is a key transformation for the synthesis of various functionalized derivatives.

Regioselectivity: For 2,3,5-tribromothiophene, nitration is predicted to occur exclusively at the C4 position. This is supported by studies on similarly substituted thiophenes. For instance, in 2,3,5-trisubstituted thiophenes where the 2- and 5-positions are occupied by bromine, nitration proceeds at the 4-position, regardless of whether the 3-substituent is electron-donating or electron-withdrawing. This highlights the strong directing effect towards the only available position, despite the deactivating nature of the existing substituents.

Reaction Conditions: Due to the heavily deactivated nature of the ring, standard nitrating conditions (e.g., nitric acid in sulfuric acid) may be too harsh and could lead to degradation. Milder nitrating agents or modified conditions are often preferred for sensitive substrates. For thiophene itself, a mixture of fuming nitric acid and acetic anhydride is a common and effective nitrating system that can provide 2-nitrothiophene in good yield.[3] For the significantly less reactive 2,3,5-tribromothiophene, more forcing conditions are likely necessary.

Predicted Protocol for Nitration of 2,3,5-Tribromothiophene:

-

Reagents: Fuming nitric acid, concentrated sulfuric acid.

-

Procedure: 2,3,5-Tribromothiophene is dissolved in concentrated sulfuric acid and cooled to a low temperature (e.g., 0-5 °C). A solution of fuming nitric acid in concentrated sulfuric acid is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period. The reaction is then quenched by pouring it onto ice, and the precipitated product is collected by filtration, washed, and purified.

Data Summary:

| Reaction | Substrate | Reagents | Product | Yield | Reference |

| Nitration | Thiophene | Fuming HNO₃, Acetic Anhydride | 2-Nitrothiophene | ~78% | [3] |

| Nitration | 2,3,5-Tribromothiophene | Fuming HNO₃, H₂SO₄ | 2,3,5-Tribromo-4-nitrothiophene | Not Reported | Predicted |

Halogenation

Further halogenation of tribromothiophene can lead to the formation of tetrabromothiophene.

Regioselectivity: The only available position for the introduction of another halogen is C4.

Reaction Conditions: The introduction of a fourth bromine atom would require forcing conditions due to the already electron-deficient nature of the ring. The reaction would likely involve heating 2,3,5-tribromothiophene with bromine in the presence of a Lewis acid catalyst or a strong oxidizing agent to generate a more potent electrophile.

Friedel-Crafts Acylation and Alkylation

The Friedel-Crafts reactions are powerful tools for the formation of carbon-carbon bonds on aromatic rings.[4][5]

Feasibility: Friedel-Crafts reactions on highly deactivated aromatic systems like tribromothiophene are generally very difficult to achieve. The strong deactivation of the thiophene ring by the three bromine atoms makes it a poor nucleophile, and the harsh conditions typically required for Friedel-Crafts reactions (strong Lewis acids) can lead to decomposition of the thiophene ring. For less deactivated systems like 2-nitrothiophene, Friedel-Crafts reactions are generally not feasible under standard conditions. Therefore, it is highly probable that 2,3,5-tribromothiophene will be unreactive towards Friedel-Crafts acylation and alkylation under typical conditions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a milder alternative for the introduction of a formyl group onto electron-rich aromatic rings.[6][7][8][9]

Feasibility: The Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) is a weaker electrophile than those used in Friedel-Crafts reactions.[7] Consequently, it is unlikely that 2,3,5-tribromothiophene will undergo the Vilsmeier-Haack reaction due to the significantly deactivated nature of the thiophene ring.

Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring.

Reaction Conditions: Aromatic sulfonation is a reversible reaction and typically requires strong sulfonating agents such as fuming sulfuric acid (H₂SO₄·SO₃) or chlorosulfonic acid.[10][11] Given the deactivation of the tribromothiophene ring, forcing conditions would be necessary.

Predicted Protocol for Sulfonation of 2,3,5-Tribromothiophene:

-

Reagents: Fuming sulfuric acid or chlorosulfonic acid.

-

Procedure: 2,3,5-Tribromothiophene is treated with an excess of the sulfonating agent at an elevated temperature. The reaction progress would need to be carefully monitored. Workup involves quenching the reaction mixture with ice and isolating the resulting sulfonic acid, often as a salt.

Electrophilic Substitution Reactions of 2,3,4-Tribromothiophene

2,3,4-Tribromothiophene presents a different regiochemical challenge, as the C5 position is available for electrophilic attack.

Regioselectivity: The bromine atoms at the 2, 3, and 4 positions all deactivate the ring. The directing effects of these substituents on the C5 position are as follows:

-

C2-Br: This is an ortho-para directing group (due to resonance) but deactivating (due to induction). It will direct an incoming electrophile to the C5 position (para).

-

C3-Br: This is also an ortho-para directing but deactivating group. It will direct towards the C5 position (ortho).

-

C4-Br: This is an ortho-para directing but deactivating group. It will direct towards the C2 (meta) and C5 (ortho) positions.

Considering these directing effects, the C5 position is the most likely site for electrophilic attack as it is activated by resonance from the C2 and C4 bromine atoms and is sterically the most accessible. Therefore, electrophilic substitution on 2,3,4-tribromothiophene is expected to yield the 2,3,4-tribromo-5-substituted thiophene as the major product.

The overall reactivity of 2,3,4-tribromothiophene is expected to be low, similar to its 2,3,5-isomer, requiring forcing conditions for most electrophilic substitution reactions.

Alternative Functionalization Strategies: Beyond Electrophilic Substitution

Given the inherent difficulties in performing electrophilic substitution reactions on highly deactivated tribromothiophene derivatives, alternative synthetic strategies are often employed. Metal-halogen exchange reactions, particularly with organolithium reagents, provide a powerful method for the regioselective functionalization of brominated thiophenes.[12] This approach transforms the carbon-bromine bond into a carbon-lithium bond, creating a potent nucleophile that can react with a wide range of electrophiles.

Reaction Principle: Treatment of a brominated thiophene with an organolithium reagent (e.g., n-butyllithium) at low temperatures results in the exchange of a bromine atom for a lithium atom. The regioselectivity of this exchange is often dependent on the stability of the resulting organolithium species and steric factors.

Example Workflow: Lithiation and Functionalization

Caption: Workflow for functionalization via metal-halogen exchange.

Conclusion: A Challenging yet Rewarding Synthetic Landscape

The electrophilic substitution of tribromothiophene derivatives is a challenging endeavor due to the strong deactivating effects of the three bromine substituents. However, a thorough understanding of the underlying electronic principles allows for the prediction of regioselectivity and the rational design of synthetic strategies. For 2,3,5-tribromothiophene, substitution is directed to the C4 position, while for 2,3,4-tribromothiophene, the C5 position is the favored site of attack. While classical electrophilic substitution reactions like nitration and sulfonation may be achievable under forcing conditions, Friedel-Crafts reactions are likely to be unsuccessful. For many synthetic applications, alternative methods such as metal-halogen exchange offer a more reliable and versatile route to the functionalization of these important heterocyclic building blocks. This guide serves as a foundational resource for chemists venturing into this demanding yet rewarding area of synthetic chemistry, providing the necessary insights to unlock the potential of tribromothiophene derivatives in the creation of novel molecules.

References

-

Taylor, R. (2006). An Extremely Quick Procedure for 2,3,5-Tribromothiophene. Synthetic Communications, 18(14), 1763-1765. [Link]

-

Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(3), 386-415. [Link]

-

PubChem. (n.d.). 2,3,4-Tribromothiophene. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Organic Syntheses. (n.d.). 2-Nitrothiophene. [Link]

-

ResearchGate. (2008). Electrophilic Substitution of Thiophene and its Derivatives. [Link]

-

YouTube. (2020). THIOPHENE (Electrophilic Substitution Reactions) By Dr. Monika Dakshene. [Link]

-

YouTube. (2025). Thiophene #!Electrophilic substitution reactions. [Link]

-

AFINITICA. (n.d.). Sulfonation of aromatic and heterocyglic compounds with bis(trimethylsilyl) sulfate. [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

-

National Institutes of Health. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. [Link]

-

ResearchGate. (n.d.). A new reaction for halogenation of thiophene in coking benzene. [Link]